(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

Chiral resolution Enantiomeric purity Peptide stereochemistry

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid (CAS 1260615-52-8) is a chiral, non-proteinogenic β-amino acid derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the primary amine and a 2,5-dimethoxybenzyl substituent at the C-2 position. With a molecular formula of C₁₇H₂₅NO₆ and molecular weight of 339.38 g/mol, it is supplied as a single (R)-enantiomer at a standard purity of ≥98% (HPLC).

Molecular Formula C17H25NO6
Molecular Weight 339.4 g/mol
Cat. No. B12954016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
Molecular FormulaC17H25NO6
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)OC)OC)C(=O)O
InChIInChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-9-13(22-4)6-7-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m1/s1
InChIKeyGSLGBXVSCQVYRY-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic Acid: Chiral Building Block for Stereochemically Defined Synthesis


(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid (CAS 1260615-52-8) is a chiral, non-proteinogenic β-amino acid derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the primary amine and a 2,5-dimethoxybenzyl substituent at the C-2 position . With a molecular formula of C₁₇H₂₅NO₆ and molecular weight of 339.38 g/mol, it is supplied as a single (R)-enantiomer at a standard purity of ≥98% (HPLC) . The compound serves as a protected intermediate for the introduction of a conformationally restricted, electron-rich aromatic side chain into peptide and peptidomimetic scaffolds [1].

Why (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic Acid Cannot Be Replaced by Its S-Enantiomer or Regioisomeric Analogs


Substituting this compound with its (S)-enantiomer (CAS 1260607-03-1) or with a 2,4-dimethoxybenzyl regioisomer introduces distinct stereochemical and electronic perturbations that propagate through downstream synthetic intermediates. Enantiomeric configuration directly determines the three-dimensional presentation of the dimethoxybenzyl pharmacophore in the final target molecule, a property critical for chiral recognition by biological targets such as enzymes and receptors . Regioisomeric variation in methoxy substitution (2,5- vs. 2,4- vs. 3,4-dimethoxybenzyl) alters both the electron density distribution on the aromatic ring and the steric environment around the benzyl methylene, which can significantly affect reactivity in subsequent coupling or deprotection steps as well as the binding affinity of the final product . The Boc protecting group further distinguishes this compound from analogous Cbz- or Fmoc-protected variants, as each protecting group dictates a specific set of orthogonal deprotection conditions incompatible with certain peptide synthesis strategies [1].

Quantitative Differentiation Evidence for (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic Acid vs. Comparators


Enantiomeric Identity: (R)- vs. (S)-Configured C-2 Center Determines Absolute Stereochemical Outcome

The target compound is the (R)-enantiomer with the C-2 chiral center having the R absolute configuration (SMILES: O=C(O)[C@H](CC1=CC(OC)=CC=C1OC)CNC(OC(C)(C)C)=O), as confirmed by the InChI Key MVPCYWLWXMSRMB-GFCCVEGCSA-N . The (S)-enantiomer (CAS 1260607-03-1) features the opposite configuration at C-2 (SMILES: O=C(O)[C@@H](CC1=CC(OC)=CC=C1OC)CNC(OC(C)(C)C)=O) . Both are supplied at ≥98% purity (HPLC) . In peptide and peptidomimetic synthesis, the C-2 configuration of the β-amino acid building block dictates the backbone torsional angles (φ, θ, ψ) adopted upon incorporation, thereby controlling the overall three-dimensional fold of the target molecule [1].

Chiral resolution Enantiomeric purity Peptide stereochemistry

Regioisomeric Aryl Substitution: 2,5-Dimethoxybenzyl vs. 2,4-Dimethoxybenzyl Electronic and Steric Differentiation

The 2,5-dimethoxy substitution pattern places two electron-donating methoxy groups in a para relationship to each other, generating a symmetric electron density distribution that differs from the 2,4-dimethoxy isomer (methoxy groups meta to each other) . In a published structure-activity study on dihydrofolate reductase (DHFR) inhibitors, the 2,5-dimethoxybenzyl analogue (compound 5j) exhibited an IC₅₀ of 0.057 μM against Pneumocystis carinii DHFR, compared to 0.10 μM for the 3,4-dimethoxybenzyl analogue (compound 5k)—a 1.75-fold potency difference attributable solely to the change in methoxy substitution pattern . While this specific IC₅₀ comparison is from a distinct chemotype scaffold, it establishes that the 2,5-dimethoxybenzyl motif can confer quantitatively meaningful potency advantages over other regioisomers in enzyme inhibition contexts .

Structure-activity relationship Electron-donating group Aryl substitution pattern

Boc Protecting Group Orthogonality: Acid-Labile Boc vs. Hydrogenolyzable Cbz in Multi-Step Synthetic Strategies

The Boc group on (R)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is cleaved under acidic conditions (typically 25-50% TFA in DCM, or 4 M HCl in dioxane) within 1-2 hours at room temperature . In contrast, a Cbz-protected analogue requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH), while an Fmoc-protected analogue requires basic conditions (20% piperidine in DMF) [1]. This difference enables orthogonal protection strategies where the Boc group can be selectively removed in the presence of acid-stable protecting groups (e.g., benzyl esters, tert-butyl ethers) without affecting Fmoc- or Cbz-protected amines elsewhere in the molecule [1]. The acid sensitivity of Boc also makes this compound compatible with Boc-based solid-phase peptide synthesis (SPPS) protocols where the final global deprotection and resin cleavage are performed simultaneously with HF or TFMSA [2].

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

β-Amino Acid Backbone: Conformational Restriction Relative to α-Amino Acid and Linear β-Alanine Scaffolds

As a β²-substituted β-amino acid, (R)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid features a backbone extended by one methylene unit relative to α-amino acids, with an additional substituent at the C-2 (β²) position . This structural feature imposes distinct torsional constraints: β-peptides built from β²-amino acids preferentially adopt specific helical conformations (e.g., 12- or 14-helix) that are inaccessible to α-peptides or β³-amino acid homooligomers [1]. The presence of the 2,5-dimethoxybenzyl side chain at C-2 further restricts the conformational space by introducing A(1,3)-strain between the benzyl methylene and the adjacent substituents, providing a more rigid scaffold compared to the unsubstituted β-alanine derivative Boc-β-alanine-OH [2].

β-peptide foldamer Conformational restriction Peptidomimetic design

Optimal Application Scenarios for (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic Acid Based on Verified Differentiation Evidence


Synthesis of Enantiomerically Pure β-Peptide Foldamers Requiring Defined C-2 Stereochemistry

When constructing β-peptide oligomers with predictable helical secondary structures (12-helix or 14-helix), the (R)-configuration at C-2 of this building block ensures a specific handedness of the resulting foldamer [1]. The Boc group allows incorporation via standard coupling protocols, with subsequent TFA-mediated deprotection revealing the free amine for chain elongation [2]. Replacement with the (S)-enantiomer would invert the helical sense, producing the opposite enantiomeric foldamer [1].

Structure-Activity Relationship (SAR) Exploration of 2,5-Dimethoxybenzyl Pharmacophore in Enzyme Inhibitor Programs

In medicinal chemistry campaigns targeting enzymes such as DHFR, the 2,5-dimethoxybenzyl motif has demonstrated superior potency (IC₅₀ = 0.057 μM) compared to 3,4-dimethoxybenzyl (IC₅₀ = 0.10 μM) and 3,4,5-trimethoxybenzyl (IC₅₀ = 0.091 μM) analogues . This building block enables systematic SAR studies where the dimethoxy substitution pattern is fixed at 2,5-positions while the amino acid backbone and other substituents are varied independently .

Orthogonal Protection Strategies in Multi-Step Synthesis of Complex Peptidomimetics

In synthetic sequences requiring sequential deprotection of multiple amine functionalities, the acid-labile Boc group on this compound provides full orthogonality to Fmoc (base-labile) and Cbz (hydrogenolyzable) protecting groups [3]. This enables a Boc-first deprotection strategy where the N-terminal amine is selectively exposed under TFA conditions without disturbing Fmoc-protected lysine side chains or Cbz-protected backbone amines elsewhere in the intermediate [3].

Conformationally Constrained Peptide Backbone Design via β²-Substitution

The β²-substitution pattern (C-2 substituent on the β-amino acid backbone) introduces A(1,3)-allylic strain that restricts rotation around the C2–C3 bond, preorganizing the backbone for target binding [1][2]. This is particularly valuable in protease-resistant peptide therapeutics where backbone rigidity can simultaneously improve binding affinity and reduce susceptibility to proteolytic degradation compared to flexible α-amino acid linkers [2].

Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.